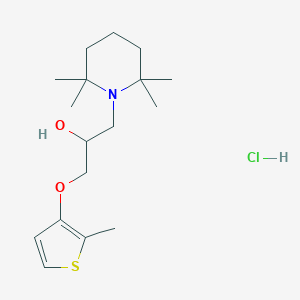

1-Piperidineethanol, alpha-(((2-methyl-3-thienyl)oxy)methyl)-2,2,6,6-tetramethyl-, hydrochloride

Description

Strychnine is a highly toxic, colorless, bitter crystalline alkaloid primarily derived from the seeds of the Strychnos nux-vomica tree . Historically, it has been used as a pesticide, particularly for killing small vertebrates such as birds and rodents . Strychnine is known for its potent neurotoxic effects, causing severe muscular convulsions and potentially leading to death through asphyxia .

Properties

CAS No. |

109193-58-0 |

|---|---|

Molecular Formula |

C17H30ClNO2S |

Molecular Weight |

347.9 g/mol |

IUPAC Name |

1-(2-methylthiophen-3-yl)oxy-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol;hydrochloride |

InChI |

InChI=1S/C17H29NO2S.ClH/c1-13-15(7-10-21-13)20-12-14(19)11-18-16(2,3)8-6-9-17(18,4)5;/h7,10,14,19H,6,8-9,11-12H2,1-5H3;1H |

InChI Key |

GXZPRFXZIBSNRV-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CS1)OCC(CN2C(CCCC2(C)C)(C)C)O.Cl |

Canonical SMILES |

CC1=C(C=CS1)OCC(CN2C(CCCC2(C)C)(C)C)O.Cl |

Synonyms |

1-Piperidineethanol, alpha-(((2-methyl-3-thienyl)oxy)methyl)-2,2,6,6-t etramethyl-, hydrochloride |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The total synthesis of strychnine has been a significant challenge for organic chemists due to its complex structure. One notable method involves the use of samarium diiodide-induced cyclizations of indole-1-ylketones to construct functionalized N-heterocycles . Another approach includes a series of steps such as intramolecular Diels-Alder reactions, ruthenium-catalyzed hydrosilylation, and rearrangement-intramolecular conjugate additions .

Industrial Production Methods: While synthetic methods are academically interesting, industrial production of strychnine typically relies on extraction from natural sources, particularly the seeds of the Strychnos nux-vomica tree . The seeds are processed to isolate the alkaloid, which is then purified for use.

Chemical Reactions Analysis

Types of Reactions: Strychnine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Strychnine can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at specific positions on the strychnine molecule.

Major Products: The products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of strychnine.

Scientific Research Applications

Strychnine has been extensively studied for its applications in various fields:

Chemistry: Strychnine serves as a model compound for studying complex alkaloid synthesis and reaction mechanisms.

Biology: It is used to study the function of glycine receptors and their role in neurotransmission.

Medicine: Historically, strychnine was used in small doses to strengthen muscle contractions and as a stimulant. due to its toxicity, its medicinal use has been largely discontinued.

Industry: Strychnine is primarily used as a pesticide to control rodent populations.

Mechanism of Action

Strychnine acts as a neurotoxin by antagonizing glycine and acetylcholine receptors . It primarily affects the motor nerve fibers in the spinal cord, which control muscle contraction . By blocking the inhibitory neurotransmitter glycine, strychnine causes unchecked muscle contractions, leading to severe spasms and potentially fatal respiratory failure .

Comparison with Similar Compounds

Geissoschizine: A precursor in the biosynthetic pathway of strychnine, geissoschizine is an indole alkaloid with distinct pharmacological properties.

Norfluorocurarine: Another related compound, norfluorocurarine, is involved in the biosynthesis of strychnine and has its own unique biological activities.

Uniqueness of Strychnine: Strychnine’s extreme toxicity and potent neurotoxic effects distinguish it from other similar compounds. Its ability to cause severe convulsions and its historical use as a pesticide highlight its unique properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.